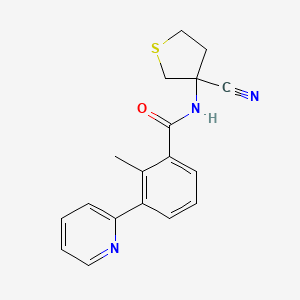

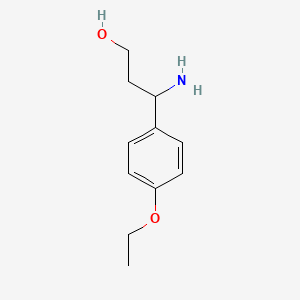

3-Amino-3-(4-ethoxyphenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

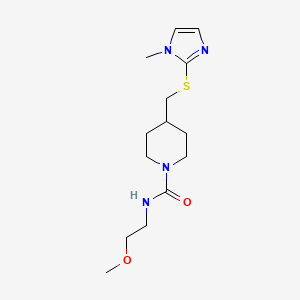

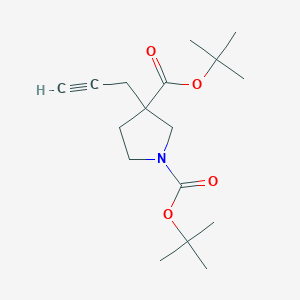

3-Amino-3-(4-ethoxyphenyl)propan-1-ol, or 3-APEP, is a versatile organic compound with many potential applications in scientific research. It is a derivative of propanol and is composed of three amino groups, an ethoxy group, and a phenyl group. 3-APEP is a colorless, viscous liquid at room temperature and has a molecular weight of 216.33 g/mol. It is soluble in many organic solvents, such as methanol and ethanol, and is miscible with water. It has a low vapor pressure, making it suitable for use in a variety of laboratory experiments.

科学的研究の応用

Catalysis and Synthesis

One notable application of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol derivatives is in the enzymatic resolution of chiral 1,3-amino alcohols, which are valuable intermediates in the synthesis of pharmacologically active compounds like (S)-dapoxetine. The use of Candida antarctica lipase A (CAL-A) for the transesterification of these derivatives demonstrates the potential of biocatalysis in producing enantiomerically pure substances, thereby enhancing the efficiency of synthetic routes in medicinal chemistry (Torre, Gotor‐Fernández, & Gotor, 2006).

Pharmaceutical Research

This compound and its derivatives also play a crucial role in the development of beta-adrenoceptor blocking agents. These compounds are synthesized to study their binding affinities, which are essential in understanding their cardioselective properties. Research in this area aims to optimize these agents for therapeutic use in cardiovascular diseases, demonstrating the compound's significance in drug development (Rzeszotarski et al., 1983).

Materials Science

In materials science, derivatives of this compound have been utilized in the synthesis of tertiary amines, showing promise as corrosion inhibitors for carbon steel. This application is particularly relevant in industries where material longevity and resistance to corrosive environments are critical. The electrochemical performance of these compounds suggests their potential as effective anodic inhibitors, contributing to the development of more durable and corrosion-resistant materials (Gao, Liang, & Wang, 2007).

特性

IUPAC Name |

3-amino-3-(4-ethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNPXYEYWHXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)

![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)

![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)